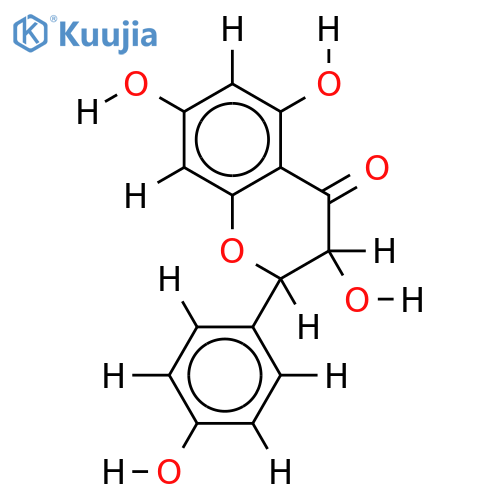Cas no 104486-98-8 ((±)-Dihydrokaempferol)

(±)-Dihydrokaempferol 化学的及び物理的性質
名前と識別子
-
- (+)-(2R,3R)-trans-dihydrokaempferal
- (+)-2,3-trans-dihydrokaempferol
- (+)-dihydrokaempferol
- (2R,3R)-2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- (2R,3R)-3,4',5,7-tetrahydroxyflavanone
- (2R,3R)-Aromadendrin
- (2R,3R)-form-Aromadendrin
- 2,3-dihydrokaempferol
- 2,4',5,7-Tetrahydroxyflavanone
- 3,4',5,7-tetrahydroxydihydroflavonol
- 3,4',5,7-tetrahydroxyflavanone
- 3,5,7,4'-tetrahydroxyfl
- 3,5,7,4'-tetrahydroxyflavane
- 3-hydroxynaringenin
- 4',5,7-trihydroxydihydroflavonol
- arimadendrin
- aromadendrin
- dihydrocaempferol
- dihydrokaempferol
- (±)-Aromadendrol
- (2RS,3RS)-3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
- (±)-Dihydrokaempferol
-
(±)-Dihydrokaempferol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D451688-2.5mg |
(±)-Dihydrokaempferol |
104486-98-8 | 2.5mg |
$ 230.00 | 2023-09-07 | ||
| TRC | D451688-1mg |
(±)-Dihydrokaempferol |
104486-98-8 | 1mg |
$ 121.00 | 2023-09-07 | ||
| A2B Chem LLC | AY06515-10mg |
4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-, trans- |
104486-98-8 | 10mg |
$334.00 | 2024-04-20 | ||
| abcr | AB473485-50mg |
(±)-Dihydrokaempferol, 95%; . |
104486-98-8 | 95% | 50mg |
€624.80 | 2024-08-03 | |
| A2B Chem LLC | AY06515-50mg |
4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-, trans- |
104486-98-8 | 50mg |
$842.00 | 2024-04-20 | ||
| abcr | AB473485-10mg |
(±)-Dihydrokaempferol, 95%; . |
104486-98-8 | 95% | 10mg |
€209.00 | 2024-08-03 |
(±)-Dihydrokaempferol 関連文献
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
(±)-Dihydrokaempferolに関する追加情報
(±)-Dihydrokaempferol (CAS No. 104486-98-8) の概要と最新の研究動向
(±)-Dihydrokaempferol (CAS No. 104486-98-8) は、フラボノイドの一種であり、多くの植物に存在する天然化合物です。この化合物は、その抗酸化性、抗炎症性、抗がん性などの生物学的活性により、医薬品や機能性食品の開発に注目されています。
(±)-Dihydrokaempferol の化学構造は、フラボノールの骨格を持ち、C-2とC-3の位置で還元された形となっています。この構造特性により、(±)-Dihydrokaempferol は強い抗酸化作用を示し、活性酸素種(ROS)の生成を抑制することで細胞の損傷を防ぐことができます。
最近の研究では、(±)-Dihydrokaempferol の抗炎症作用が詳細に解析されています。例えば、2021年に発表された研究では、(±)-Dihydrokaempferol がマクロファージ��のプロインフルアミンサイトカイン(TNF-α、IL-6)の産生を抑制することを示しています。これは、炎症性疾患の治療に有望な候補化合物であることを示唆しています。
また、(±)-Dihydrokaempferol の抗がん作用も注目されています。2020年の研究では、(±)-Dihydrokaempferol が乳がん細胞株での細胞増殖を抑制し、アポトーシスを誘導することを報告しています。さらに、この化合物は血管新生を阻害する���果も持つことが明らかになっており、がん細胞の転移を抑制する可能性があります。
(±)-Dihydrokaempferol の生物学的活性は、その化学構造と密接に関連しています。特に、C-3位置でのヒドロキシル基とC-4位置でのケトン基が重要な役割を果たしていると考えられています。これらの官能基は、ROSとの反応性やタンパク質との相互作用に影響を与えます。
さらに、(±)-Dihydrokaempferol の生合成経路も研究されています。2019年の研究では、植物体内での(±)-Dihydrokaempferol の生合成経路が詳細に解析され、特定の酵素が重要な役割を果たしていることが明らかになりました。これらの知見は、(±)-Dihydrokaempferol の大量生産や遺伝子組換え植物の開発に応用される可能性があります。
(±)-Dihydrokaempferol の安全性も重要な検討事項です。これまでに行われた毒性試験では、この化合物は比較的安全であることが示されています。ただし、長期的な摂取や高濃度での使用についてはさらなる研究が必要です。
医薬品開発においても(±)-Dihydrokaempferol は注目されています。特に、炎症性疾患やがん治療への応用が期待されており、臨床試験段階にある製品もいくつか報告されています。これらの製品は(±)-Dihydrokaempferol を主成分としており、その有効性と安全性を評価するための臨床試験が進行中です。
(±)-Dihydrokaempferol の機能性食品への応用も進んでいます。多くのサプリメントや健康食品に含まれており、その抗酸化作用や抗炎症作用により健康維持に貢献することが期待されています。
総じて(±)-Dihydrokaempferol (CAS No. 104486-98-8) は多様な生物学的活性を持つ有望な天然化合物であり、今後の医薬品や機能性食品の開発において重要な役割を果たす可能性があります。引き続き基礎研究と臨床試験を通じてその効果と安全性が評価されるとともに、新たな応用分野への展開も期待されます。
104486-98-8 ((±)-Dihydrokaempferol) 関連製品
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
